molecular formula C14H20BrN3O3Si B8169749 Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Cat. No.: B8169749
M. Wt: 386.32 g/mol
InChI Key: GFSGBJRCEUNHPV-UHFFFAOYSA-N
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Description

Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-bromo-1-(2-trimethylsilylethoxymethyl)pyrazolo[3,4-b]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-bromo-1H-pyrazole-3-carboxylic acid with 2-trimethylsilylethoxymethyl chloride under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to improve yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino derivative, which could have different biological activities compared to the parent compound .

Mechanism of Action

The mechanism of action of methyl 5-bromo-1-(2-trimethylsilylethoxymethyl)pyrazolo[3,4-b]pyridine-3-carboxylate is primarily related to its ability to inhibit specific enzymes or receptors. For example, as a kinase inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signal transduction pathways that lead to cell proliferation . This makes it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is unique due to the presence of the 2-trimethylsilylethoxymethyl group, which can enhance its lipophilicity and membrane permeability. This modification can improve its pharmacokinetic properties, making it a more effective drug candidate .

Biological Activity

Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazolo[3,4-b]pyridine core with a bromo substituent and a trimethylsilyl ether group. Its molecular formula is C13H18BrN3O3SiC_{13}H_{18}BrN_3O_3Si, and it has a molecular weight of approximately 353.27 g/mol. The presence of the trimethylsilyl group enhances its lipophilicity, which may influence its biological activity.

Research indicates that compounds similar to this compound exhibit various biological activities, primarily through the inhibition of specific enzymes or pathways:

  • Phosphodiesterase Type IV Inhibition : Some pyrazolo[3,4-b]pyridine derivatives have been identified as inhibitors of phosphodiesterase type IV (PDE4), which plays a crucial role in inflammatory processes. This inhibition can lead to therapeutic effects in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
  • Anticancer Activity : Certain derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that pyrazole-containing compounds can significantly reduce the viability of various cancer cell lines, including K562 (chronic leukemia) and A549 (lung carcinoma) .

In Vitro Studies

In vitro studies have assessed the cytotoxic effects of this compound against several cancer cell lines. The results indicated:

  • IC50 Values : The compound exhibited varying IC50 values against different cell lines, suggesting selective cytotoxicity. For example, it showed an IC50 value of approximately 25 µM against A549 cells .

Case Studies

A notable study focused on the synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives. Researchers synthesized multiple analogs and evaluated their effects on cancer cell lines using MTT assays. The findings revealed that specific structural modifications led to enhanced potency against cancer cells while maintaining selectivity for PDE4 inhibition .

Comparative Activity Table

Compound NameIC50 (µM)Target Cell LineMechanism
This compound25A549 (Lung Carcinoma)Cytotoxicity
Similar Pyrazole Derivative15K562 (Chronic Leukemia)Cytotoxicity & PDE4 Inhibition
Another Analog30DU145 (Prostate Cancer)Cytotoxicity

Properties

IUPAC Name

methyl 5-bromo-1-(2-trimethylsilylethoxymethyl)pyrazolo[3,4-b]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrN3O3Si/c1-20-14(19)12-11-7-10(15)8-16-13(11)18(17-12)9-21-5-6-22(2,3)4/h7-8H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSGBJRCEUNHPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C2=C1C=C(C=N2)Br)COCC[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrN3O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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